N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide -

N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Catalog Number: EVT-4250956
CAS Number:
Molecular Formula: C20H23Cl2N3O3S
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidinyl) ethyl]acetamide (5)

Compound Description: This compound [] serves as a parent ligand for synthesizing aspartic acid conjugates aimed at developing peripherally-selective opioid analgesics. These conjugates showed reduced central nervous system penetration and antinociceptive activity compared to the parent compound when administered intravenously.

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3)

Compound Description: This compound [] is a high-affinity σ receptor ligand used as a template for developing polyamines with varying selectivities for σ1 and σ2 receptor subtypes. The study revealed that structural variations, particularly the number and spacing of nitrogen atoms, significantly impacted subtype selectivity. Compound 3 exhibited greater selectivity for σ1 subtypes.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC)

Compound Description: This compound [] exhibits high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter, producing antidepressant-like effects in animal models. Studies suggest that OPC's mechanism of action involves both σ and 5-HT1A receptors, potentially offering a faster onset of action than traditional antidepressants.

1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones (5-44)

Compound Description: This series of compounds [] represent novel neurokinin-2 (NK2) receptor antagonists with improved metabolic stability compared to their progenitor. Structure-activity relationship studies within this series led to the identification of compounds with high functional potency, selectivity for NK2 receptors, and increased metabolic stability.

Compound Description: These polyamines [] represent simplified versions of the high-affinity σ receptor ligand N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3). They exhibited low binding affinity for σ receptors, highlighting the importance of alkyl substitution and the pyrrolidine ring in the parent compound for high affinity interaction.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This compound [] incorporates both pyrazolone and 2-azetidinone ring systems linked to a complex 1,3,4-oxadiazole derivative. This complex structure was synthesized and characterized, but its specific biological activity was not evaluated in the provided abstract.

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs, 2)

Compound Description: This class of compounds [] represents non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) with nanomolar activity. Structural modifications, particularly methylation at specific positions, were explored to improve potency and selectivity.

N-(2-{[(tert-butyldimethylsilyl)oxy]imino}ethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (6b)

Compound Description: This compound [] undergoes a reaction with BF3·OEt2, leading to the formation of a novel compound with an unprecedented dodecahydro-4,10:5,9-diepoxydipyrrolo[3,4-b:3',4'-f][1,5]diazocine skeleton. Computational studies suggest that the driving force for this transformation is the release of ring strain in the initial product.

4-[125I]iodo-N-[2-(1‘-piperidinyl)ethyl]benzenesulfonamide (4-[125I]IPBS)

Compound Description: This radioiodinated compound [] exhibits high affinity for both σ1 and σ2 receptor subtypes, making it a promising candidate for tumor imaging. In vitro competition binding studies confirmed its σ receptor pharmacology.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

Compound Description: This compound [] is a potent and reversible inhibitor of endothelial lipase (EL) with a PK/PD disconnect observed in vivo. This discrepancy emphasizes the need for more physiologically relevant in vitro assays to guide compound progression for evaluating HDL-cholesterol level increases.

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

Compound Description: This compound [] serves as a starting point for optimizing EL inhibitors, aiming for improved pharmacokinetics and HDL-C level increases. Optimization efforts focused on enhancing activity against EL using HDL as a substrate.

N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1- pyrimidinyl-1-piperazine butanol

Compound Description: This compound [] is a sigma receptor antagonist used to reverse the inhibition of NMDA-stimulated dopamine release caused by (+)pentazocine. It selectively binds to sigma receptors without affecting stimulated dopamine release in the absence of (+)pentazocine.

Properties

Product Name

N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

IUPAC Name

N-(3,4-dichlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Molecular Formula

C20H23Cl2N3O3S

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C20H23Cl2N3O3S/c1-2-23-10-12-24(13-11-23)20(26)15-25(16-8-9-18(21)19(22)14-16)29(27,28)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3

InChI Key

HZQFTAJRCGGQTL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.